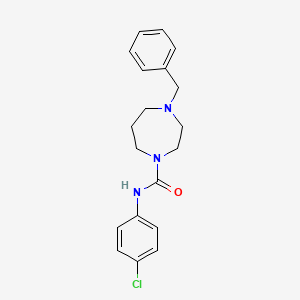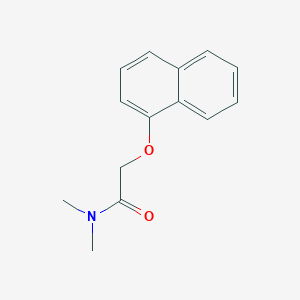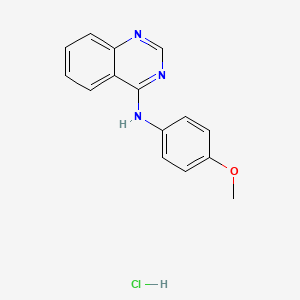
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has been studied extensively for its potential use in scientific research applications.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide include reduced anxiety, sedation, and muscle relaxation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. However, it can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to produce anxiolytic and sedative effects. This makes it useful in studying anxiety disorders and sleep disorders. Additionally, its anticonvulsant properties make it useful in the study of epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. One area of research could focus on its potential use in the treatment of anxiety disorders and sleep disorders. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to develop new compounds with similar anxiolytic and sedative effects but with fewer side effects.
In conclusion, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its anxiolytic, sedative, and anticonvulsant properties make it useful in the study of anxiety disorders, sleep disorders, and epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments. There are several future directions for the study of this compound, including its potential use in the treatment of anxiety disorders and the development of new compounds with similar effects and fewer side effects.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-chloroaniline with benzyl bromide in the presence of sodium hydride. The resulting compound is then reacted with 1,4-dichlorobutane to form the diazepane ring. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine.
Applications De Recherche Scientifique
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has been studied for its potential use in scientific research applications. It has been found to have anxiolytic and sedative effects, making it useful in the study of anxiety disorders and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy and as an anticonvulsant.
Propriétés
IUPAC Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-9-18(10-8-17)21-19(24)23-12-4-11-22(13-14-23)15-16-5-2-1-3-6-16/h1-3,5-10H,4,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDCKRXGABLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)


![2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1-propylbenzimidazol-2-yl)acetamide](/img/structure/B7481124.png)